molecular formula C8H8ClF3N2 B12971621 4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline

4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline

Cat. No.: B12971621
M. Wt: 224.61 g/mol
InChI Key: JOZQVBOGROBJGD-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a chloro group attached to a benzene ring

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)-2-chloroaniline

InChI

InChI=1S/C8H8ClF3N2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,7H,13-14H2

InChI Key

JOZQVBOGROBJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can participate in various chemical interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol
  • 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
  • 4-(1-Amino-2,2,2-trifluoroethyl)-2-fluorobenzenecarbonitrile

Uniqueness

4-(1-Amino-2,2,2-trifluoroethyl)-2-chloroaniline is unique due to the presence of both a chloro and a trifluoroethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. The trifluoroethyl group, in particular, can enhance the compound’s stability and reactivity, while the chloro group provides a site for further chemical modifications.

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